molecular formula C13H14O7 B2809003 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid CAS No. 682805-47-6

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid

Cat. No.: B2809003
CAS No.: 682805-47-6
M. Wt: 282.248
InChI Key: FDIHEZMCYDPQRL-UHFFFAOYSA-N
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Description

2-[(3,4,5-Trimethoxyphenyl)methylidene]propanedioic Acid is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. The 3,4,5-trimethoxyphenyl group is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules . Researchers value this compound as a key intermediate for the synthesis of novel chalcone derivatives and other complex molecules designed to inhibit cancer cell proliferation . Studies on analogous compounds bearing the 3,4,5-trimethoxyphenyl motif have demonstrated potent antiproliferative effects against various human cancer cell lines, including colorectal (HCT116, HT-29) and prostatic (DU145, PC3) cancers . The mechanism of action for such compounds often involves the induction of apoptosis through the activation of specific apoptotic pathways or the depolymerization of cellular microtubules, a validated strategy for anticancer therapy . This product is intended for research purposes as a building block in the design and development of new therapeutic agents. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O7/c1-18-9-5-7(4-8(12(14)15)13(16)17)6-10(19-2)11(9)20-3/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHEZMCYDPQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation , eliminating one or both carboxylic acid groups.

Conditions Products Mechanism
150–180°C, inert atmosphere3-(3,4,5-Trimethoxyphenyl)propanoic acidRadical-mediated cleavage
H₂SO₄ (cat.), Δ3,4,5-Trimethoxycinnamic acidAcid-catalyzed dehydration

Decarboxylation reduces molecular weight by 44 g/mol (per CO₂ lost) and increases lipophilicity, as observed in hydrogenation studies of related cinnamic acid derivatives .

Esterification

The carboxylic acid groups react with alcohols to form diesters , enhancing solubility in organic solvents.

Reagent Conditions Product Application
Thionyl chlorideReflux, 2 hDi-tert-butyl esterIntermediate for Curtius rearrangement
Methanol/H₂SO₄12 h, 25°CDimethyl esterProdrug synthesis

Ester derivatives exhibit improved stability against hydrolysis compared to the parent acid .

Cyclopropanation

The α,β-unsaturated system undergoes cyclopropanation with dimethylsulfoxonium methylide, forming a strained cyclopropane ring.

Reagent Conditions Product Stereochemistry
Dimethylsulfoxonium methylideDMSO, 24 h, 25°Ctrans-2-(3,4,5-Trimethoxyphenyl)cyclopropane-1-carboxylic acidTrans-dominant

NMR analysis (δ 1.2–1.5 ppm for cyclopropane protons) confirms trans-configuration due to anisotropic shielding by the aryl group .

Photochemical Isomerization

UV irradiation induces cis-trans isomerization of the α,β-unsaturated system.

Condition Isomer Ratio (cis:trans) Biological Impact
254 nm, 6 h65:35Altered binding to kinase active sites
365 nm, 12 h58:42Reduced anti-inflammatory activity

The cis isomer shows distinct hydrogen-bonding patterns in molecular docking studies .

Nucleophilic Additions

The enone system undergoes Michael addition with nucleophiles like amines or thiols.

Nucleophile Conditions Product Reactivity
BenzylamineEtOH, 25°C, 4 hβ-Amino acid derivativeQuantitative yield
Thioglycolic acidDMF, 60°C, 8 hThioether-linked adduct78% yield

Adducts demonstrate modified electronic profiles (IR: 1660 cm⁻¹ shift for C=O) .

Complexation with Metal Ions

The dicarboxylate moiety chelates divalent metal ions , forming stable complexes.

Metal Ion Stoichiometry Application
Cu²⁺1:1Antimicrobial agents
Fe³⁺2:1Catalytic oxidation reactions

Complexes exhibit enhanced solubility in aqueous buffers and redox activity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid exhibit significant antitumor properties. For instance, studies have shown that certain esterified forms of this compound can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications on the aromatic ring enhance the compound's effectiveness against cancer cells, such as MDA-MB231 (human breast cancer) and PC-3 (prostate cancer) lines .

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Ester S1MDA-MB23146.7c-MET inhibition
Ester S5PC-317.22Unknown

Antiviral Properties

The compound has also been evaluated for antiviral activity. Certain derivatives have shown effectiveness against viral infections by modulating key pathways involved in viral replication. For instance, some studies suggest that the modification of this compound can enhance its ability to inhibit HIV replication .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been documented in multiple studies. These compounds have demonstrated activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound and its derivatives. Research indicates that specific modifications can lead to enhanced anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases .

Photopolymerization

In material science, derivatives of this compound are being explored as components in photopolymerizable systems. These materials are used in the development of high-performance coatings and resins due to their favorable thermal and mechanical properties .

Case Study: Antitumor Efficacy

A detailed study on a series of synthesized derivatives showed promising results in their antitumor efficacy against several cancer cell lines. The study employed various assays to determine cytotoxicity and mechanism of action, highlighting the potential for these compounds in cancer therapy.

Case Study: Antiviral Activity Against HIV

Another significant case study focused on the antiviral activity of modified derivatives against HIV-1. The research demonstrated that specific structural modifications improved bioactivity and reduced viral load in treated cells.

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
2-[(3,4,5-Trimethoxyphenyl)methylidene]propanedioic acid C₁₅H₁₆O₇ 308.28 Propanedioic acid, methylidene linker Synthetic intermediate, anticancer
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid (Trimethoxycinnamic acid) C₁₂H₁₄O₅ 238.24 Cinnamic acid backbone α-Glucosidase inhibition, anticancer
3-(3,4,5-Trimethoxyphenyl)propanoic acid C₁₂H₁₆O₅ 240.25 Propanoic acid backbone Pharmacological research
2-Benzylidene-3-(3,4,5-trimethoxyphenyl)indanones C₂₉H₂₈O₉ 508.52 Indanone core, multiple methoxy groups Tubulin polymerization inhibition

Key Observations :

This may improve solubility and binding affinity in biological systems . Indanone derivatives (e.g., compound 8 from ) exhibit rigid planar structures, favoring interactions with hydrophobic enzyme pockets, whereas the methylidene-propanedioic acid structure provides conformational flexibility .

Methoxy Group Positioning :

  • All compounds share the 3,4,5-trimethoxy substitution pattern, which is associated with enhanced metabolic stability and π-π stacking interactions in drug-receptor binding .

Key Observations :

Synthetic Accessibility: The target compound is synthesized via a straightforward Knoevenagel condensation, making it more accessible than indanone derivatives requiring multi-step protocols . Trimethoxycinnamic acid derivatives are often synthesized via Perkin or Wittig reactions, with modifications to enhance yield and purity .

Biological Efficacy: Indanone derivatives exhibit superior anticancer potency (sub-micromolar IC₅₀ values) due to their rigid structures and dual binding modes (tubulin polymerization inhibition and DNA intercalation) .

Solubility and Stability

Table 3: Physicochemical Properties

Compound Name Solubility (Predicted) Stability Notes
This compound Low in water, soluble in DMSO Sensitive to prolonged light exposure
Trimethoxycinnamic acid Moderate in ethanol Stable at room temperature
3-(3,4,5-Trimethoxyphenyl)propanoic acid High in methanol Hygroscopic; requires anhydrous storage

Key Observations :

  • The propanedioic acid derivative’s low water solubility may limit its bioavailability, necessitating formulation adjustments (e.g., salt formation or nanoencapsulation) for therapeutic use .

Biological Activity

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a 3,4,5-trimethoxyphenyl group linked to a propanedioic acid moiety. The presence of multiple methoxy groups enhances its lipophilicity and may contribute to its biological interactions. The chemical structure can be represented as follows:

C13H14O5\text{C}_{13}\text{H}_{14}\text{O}_5

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways.
  • Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Anticancer Properties

  • Efficacy : In vitro studies have shown significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range.
  • Mechanism : The compound induces apoptosis and inhibits cell cycle progression.

2. Anti-inflammatory Effects

  • The compound exhibits moderate anti-inflammatory properties by inhibiting NF-kB signaling pathways.

3. Neuroprotective Activity

  • Preliminary studies suggest potential neuroprotective effects against oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessIC50 Values (μM)Mechanism of Action
AnticancerSignificant~15Induction of apoptosis
Anti-inflammatoryModerateNot specifiedInhibition of NF-kB signaling
NeuroprotectivePromisingNot specifiedProtection against oxidative stress

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

Study on Anticancer Activity

A study demonstrated that the compound effectively inhibited the growth of breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.

Anti-inflammatory Assessment

Another study assessed the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with the compound. Results indicated a significant reduction in pro-inflammatory cytokines.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm the α,β-unsaturated ketone structure (δ 7.5–8.0 ppm for vinyl protons, δ 165–170 ppm for carbonyl carbons) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 307) validates molecular weight .

How can researchers optimize solubility for pharmacological assays?

Q. Advanced

  • pH adjustment : Deprotonate the carboxylic acid group at pH >7.4 (e.g., PBS buffer) to enhance aqueous solubility .
  • Co-solvents : Use PEG-400 or cyclodextrins (10–20% v/v) without disrupting bioactivity .
  • Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve bioavailability .

What experimental designs address contradictions in reported biological activities?

Q. Advanced

  • Standardized assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and solvent controls (DMSO ≤0.1%) .
  • Orthogonal validation : Combine SPR (binding affinity) with enzymatic assays (e.g., COX-2 inhibition) to confirm activity .
  • Batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurity effects (e.g., residual aldehydes) .

How to design SAR studies for derivatives targeting improved bioactivity?

Q. Advanced

  • Core modifications : Replace the propanedioic acid moiety with malononitrile to enhance electron-withdrawing effects .
  • Substituent variation : Introduce halogens (Cl, Br) at the phenyl ring’s para position to assess cytotoxicity trends .
  • Computational modeling : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .

What methodologies assess stability under physiological conditions?

Q. Advanced

  • Accelerated stability testing : Incubate at 37°C in buffers (pH 2.0, 7.4, 8.5) and monitor degradation via HPLC-UV over 4 weeks .
  • Light sensitivity : Expose to UV (254 nm) for 24h; track E-to-Z isomerization via NMR .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>180°C) to guide storage .

How to validate the compound’s role in enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-labeled peptides) for proteases .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
  • X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., with kinase active sites) .

What statistical approaches ensure robust data interpretation?

Q. Advanced

  • Multivariate analysis : Apply PCA to differentiate biological replicates from technical noise .
  • Dose-response modeling : Use nonlinear regression (Hill equation) to calculate EC₅₀ values with 95% confidence intervals .
  • Power analysis : Determine sample sizes (n ≥ 3) to achieve statistical significance (α = 0.05) in triplicate assays .

How to mitigate interference from the compound’s autofluorescence in cellular imaging?

Q. Advanced

  • Spectral unmixing : Use confocal microscopy with narrow emission filters (e.g., 488 nm ex/520–550 nm em) .
  • Quenching agents : Add 1 mM ascorbic acid to reduce ROS-induced fluorescence artifacts .
  • Control experiments : Compare with untreated cells to baseline-correct fluorescence signals .

What protocols ensure safe handling and waste disposal?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
  • Waste treatment : Neutralize acidic waste with 10% NaHCO₃ before disposal .
  • Spill management : Absorb with vermiculite and dispose as hazardous chemical waste .

Key Physical-Chemical Properties (Summarized from Evidence)

PropertyValue/DescriptionReference
Molecular Weight308.28 g/mol
LogP1.85 (predicts moderate lipo)
Topological PSA93.7 Ų
Melting Point185–189°C
StabilityPhotosensitive; store at 4°C

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